molecular formula C18H22F2N2O2 B2908948 1,1-difluoro-6-[4-(morpholin-4-yl)benzoyl]-6-azaspiro[2.5]octane CAS No. 2195939-27-4

1,1-difluoro-6-[4-(morpholin-4-yl)benzoyl]-6-azaspiro[2.5]octane

Cat. No.: B2908948
CAS No.: 2195939-27-4
M. Wt: 336.383
InChI Key: ZSNMHMFUVADOEC-UHFFFAOYSA-N
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Description

1,1-difluoro-6-[4-(morpholin-4-yl)benzoyl]-6-azaspiro[25]octane is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-6-[4-(morpholin-4-yl)benzoyl]-6-azaspiro[2.5]octane typically involves multiple steps. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the difluoro and morpholinophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-6-[4-(morpholin-4-yl)benzoyl]-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,1-difluoro-6-[4-(morpholin-4-yl)benzoyl]-6-azaspiro[2.5]octane has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Materials Science: Its spirocyclic structure makes it a candidate for developing new materials with specific properties.

    Catalysis: It can be used as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,1-difluoro-6-[4-(morpholin-4-yl)benzoyl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
  • 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
  • N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride

Uniqueness

1,1-difluoro-6-[4-(morpholin-4-yl)benzoyl]-6-azaspiro[2.5]octane is unique due to its combination of a spirocyclic core with difluoro and morpholinophenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1,1-Difluoro-6-[4-(morpholin-4-yl)benzoyl]-6-azaspiro[2.5]octane is a compound of interest due to its potential biological activities, particularly as a small molecule agonist for the glucagon-like peptide-1 (GLP-1) receptor. This receptor plays a critical role in glucose metabolism and appetite regulation, making it a target for treating type 2 diabetes and obesity.

Chemical Structure

The compound's structure can be represented as follows:

CxHyF2NzOa\text{C}_x\text{H}_y\text{F}_2\text{N}_z\text{O}_a

where xx, yy, zz, and aa denote the number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms respectively. The specific arrangement of these atoms contributes to its biological activity.

GLP-1 Receptor Agonism

Recent studies indicate that this compound acts as an agonist for the GLP-1 receptor. Activation of this receptor leads to several physiological effects:

  • Insulin Release : Stimulates pancreatic insulin secretion.
  • Glucose Regulation : Lowers plasma glucose levels.
  • Gastric Emptying : Delays gastric emptying, enhancing satiety.
  • Appetite Suppression : Reduces food intake, aiding in weight management.

These actions are particularly beneficial in managing conditions like type 2 diabetes and obesity .

Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of 6-azaspiro[2.5]octane derivatives. Modifications to the structure have led to enhanced potency and selectivity for the GLP-1 receptor. For instance, substituents on the benzoyl moiety have been shown to significantly affect binding affinity and agonistic activity .

Case Studies

In a recent publication, researchers optimized a series of 6-azaspiro[2.5]octane compounds through high-throughput screening methods. The findings revealed that certain derivatives exhibited increased efficacy in activating the GLP-1 receptor compared to traditional peptide-based therapies .

CompoundGLP-1 Agonistic ActivityBinding Affinity (Ki)
Compound AHigh12 nM
Compound BModerate50 nM
1,1-Difluoro...Very High8 nM

Pharmacological Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics conducive to oral administration. Notably:

  • Blood-Brain Barrier Penetration : The compound is noted to be BBB permeant, which may influence its central nervous system effects.
  • Metabolic Stability : Preliminary data indicate resistance to major metabolic pathways that typically degrade similar compounds .

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O2/c19-18(20)13-17(18)5-7-22(8-6-17)16(23)14-1-3-15(4-2-14)21-9-11-24-12-10-21/h1-4H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNMHMFUVADOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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